molecular formula C15H12N2O B15175722 Phthalazine, 1-(phenylmethoxy)- CAS No. 149365-44-6

Phthalazine, 1-(phenylmethoxy)-

Cat. No.: B15175722
CAS No.: 149365-44-6
M. Wt: 236.27 g/mol
InChI Key: FESWLBAUNNRIKY-UHFFFAOYSA-N
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Description

Phthalazine, 1-(phenylmethoxy)-, with the molecular formula C15H12N2O , is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The phthalazine core is a recognized privileged structure in the design of novel therapeutic agents , and its derivatives are extensively investigated for their potential in oncology research. Specifically, structurally similar phthalazine-based compounds have demonstrated potent biological activity as inhibitors of key kinase targets, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 inhibition is a critical mechanism in anti-angiogenic cancer therapy, as it impedes the formation of new blood vessels that tumors need to grow and metastasize . Furthermore, research into these compounds has shown that they can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells, providing a multi-faceted approach to inhibiting tumor proliferation . This compound serves as a valuable building block for researchers synthesizing novel derivatives, such as hydrazides, peptides, and hydrazones, to explore structure-activity relationships and optimize potency and selectivity . Phthalazine, 1-(phenylmethoxy)- is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

149365-44-6

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

1-phenylmethoxyphthalazine

InChI

InChI=1S/C15H12N2O/c1-2-6-12(7-3-1)11-18-15-14-9-5-4-8-13(14)10-16-17-15/h1-10H,11H2

InChI Key

FESWLBAUNNRIKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NN=CC3=CC=CC=C32

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Phenylmethoxy Phthalazine and Analogous Alkoxyphthalazines

Strategies for O-Alkylation and O-Arylation at the Phthalazine (B143731) Nucleus

The introduction of an alkoxy or aryloxy group at the C1 position of the phthalazine ring is a critical step. This is typically achieved either by direct alkylation of the tautomeric hydroxyl form of phthalazin-1(2H)-one or by nucleophilic substitution on a pre-functionalized phthalazine ring.

Direct Etherification Reactions

Phthalazin-1(2H)-one exists in a tautomeric equilibrium with its enol form, 1-hydroxyphthalazine. This equilibrium allows for direct O-alkylation to form alkoxyphthalazines. The Williamson ether synthesis is a classic and versatile method employed for this transformation. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the hydroxyl group of 1-hydroxyphthalazine by a suitable base to form a more nucleophilic alkoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with an appropriate alkyl halide, such as benzyl (B1604629) bromide, to yield the desired 1-(phenylmethoxy)phthalazine. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org

The general mechanism involves an SN2 backside attack by the nucleophilic oxygen on the electrophilic carbon of the alkyl halide. wikipedia.org For the synthesis of 1-(phenylmethoxy)phthalazine, benzyl bromide is an ideal alkylating agent.

A related approach has been demonstrated in the synthesis of 1-benzyl-4-(prop-2-yn-1-yloxy)phthalazine derivatives. nih.gov In this method, a phthalazin-1-ol derivative is reacted with 3-bromopropyne in the presence of anhydrous potassium carbonate (K₂CO₃) in dry acetone (B3395972) to achieve O-alkylation. nih.gov While this example illustrates N-alkylation on the phthalazinone ring, the principles can be adapted for O-alkylation under different conditions. nih.govnih.gov

Nucleophilic Aromatic Substitution Approaches

An alternative and powerful strategy for synthesizing 1-alkoxyphthalazines is through nucleophilic aromatic substitution (SNAr). This method utilizes a 1-halophthalazine, typically 1-chlorophthalazine (B19308), as the electrophilic substrate. The inherent electron-deficient nature of the phthalazine ring, caused by the two adjacent nitrogen atoms, facilitates the attack of nucleophiles.

The reaction proceeds via a two-step mechanism:

Nucleophilic Attack : A strong nucleophile, such as sodium benzyloxide (the sodium salt of benzyl alcohol), attacks the carbon atom bearing the halogen. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.

Leaving Group Departure : The aromaticity of the ring is restored by the elimination of the halide ion (e.g., Cl⁻).

This SNAr pathway is effective because the electron-withdrawing nitrogen atoms in the phthalazine ring stabilize the anionic intermediate, lowering the activation energy for the reaction. This strategy has been successfully used in the condensation of 4-benzyl-1-chlorophthalazine with various nucleophiles, including aminophenols and p-aminobenzoic acid, demonstrating the lability of the C1-chloro substituent. nih.gov

Precursor Synthesis and Functionalization Routes

The successful synthesis of 1-(phenylmethoxy)phthalazine relies heavily on the efficient preparation of key precursors, namely substituted phthalazinones and their corresponding halide derivatives.

Preparation of Substituted Phthalazinones and Phthalazine Halides

Phthalazinones: Substituted phthalazin-1(2H)-ones are crucial intermediates, and several methods exist for their synthesis. A common and straightforward approach is the condensation of o-acylbenzoic acids with hydrazine (B178648) hydrate (B1144303). acs.orgjcsp.org.pk This one-pot, two-step process is robust and can be guided by Process Analytical Technology (PAT) to ensure high purity and control over residual hydrazine. acs.org

Other established methods for phthalazinone synthesis include:

Reaction of phthalic anhydride (B1165640) with hydrazine hydrate, often in the presence of a solvent like ethanol (B145695) or acetic acid. longdom.orgjst.go.jp

Cyclization of benzophenone (B1666685) derivatives with hydrazine hydrate after oxidation. longdom.org

Reaction of 3,2-benzoxazin-4-ones with hydrazine. longdom.org

Fusion of 3-benzylidenephthalide with hydrazine hydrate. jst.go.jp

The choice of method can be adapted based on the desired substitution pattern on the phthalazine core.

Summary of Phthalazinone Synthesis Methods
Starting MaterialReagentReference
o-Acylbenzoic AcidsHydrazine Hydrate acs.orgjcsp.org.pk
Phthalic AnhydrideHydrazine Hydrate longdom.orgjst.go.jp
BenzophenonesCrO₃, then Hydrazine Hydrate longdom.org
3,2-Benzoxazin-4-onesHydrazine longdom.org
3-BenzylidenephthalideHydrazine Hydrate jst.go.jp

Phthalazine Halides: The conversion of phthalazin-1(2H)-ones into 1-chlorophthalazines is a key step for enabling nucleophilic aromatic substitution reactions. This transformation is typically achieved by treating the phthalazinone with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). jcsp.org.pk This reaction effectively replaces the carbonyl group (or the tautomeric hydroxyl group) with a chlorine atom, creating a reactive site for subsequent nucleophilic attack. The resulting 1-chlorophthalazine is a versatile intermediate for the synthesis of a wide range of 1-substituted phthalazine derivatives. nih.govjcsp.org.pknih.gov

Derivatization from Hydrazone Intermediates

An alternative synthetic pathway to the phthalazine core involves the cyclization of acylhydrazone intermediates. This method has been re-investigated and confirmed as a viable route. In one example, the synthesis begins with the reaction of o-aroylbenzoic acids with hydrazine hydrate to form the corresponding phthalazinone, which can be seen as a cyclized hydrazone. jcsp.org.pk Another approach involves the reaction of 1-hydrazinophthalazine with aldehydes or ketones to form hydrazones, which are then key intermediates for creating fused heterocyclic systems like triazolophthalazines.

Catalytic Synthesis Protocols

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental friendliness. While direct catalytic protocols for 1-(phenylmethoxy)phthalazine are not extensively documented, related catalytic systems highlight potential avenues.

For instance, palladium-catalyzed amination has been successfully applied to 4-bromophthalazinone derivatives, indicating that Pd-catalyzed cross-coupling reactions are viable on the phthalazine scaffold. nih.gov This suggests that palladium-catalyzed C-O cross-coupling reactions, a cornerstone of modern ether synthesis, could potentially be adapted for the O-arylation or O-alkylation of 1-hydroxyphthalazine.

Furthermore, the enzymatic oxidation of 1-chlorophthalazine by molybdenum hydroxylases like aldehyde oxidase and xanthine (B1682287) oxidase has been studied, leading to the formation of 4-chloro-1-(2H)-phthalazinone. nih.gov While this is a catabolic process, it underscores the interaction of the phthalazine core with catalytic metal centers.

More advanced catalytic strategies for nucleophilic aromatic substitution involve the use of arenophilic π-acid catalysts, such as those based on rhodium (Rh) or ruthenium (Ru). These catalysts can coordinate to the aromatic ring, enhancing its electrophilicity and facilitating SNAr reactions on normally unreactive substrates like halobenzenes and phenols. The application of such catalytic systems could represent a frontier for the synthesis of alkoxyphthalazines under milder conditions.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. thermofisher.com The Suzuki-Miyaura coupling, in particular, has proven to be a versatile method for the synthesis of substituted phthalazines. youtube.comresearchgate.net This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate. youtube.comyoutube.com

For instance, the synthesis of 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines has been achieved through a sequence involving a nucleophilic aromatic substitution followed by a Suzuki-Miyaura cross-coupling reaction. researchgate.net Starting from the readily available 1,4-dichlorophthalazine, the initial substitution introduces a desired side chain, and the subsequent palladium-catalyzed coupling with an arylboronic acid installs the aryl group at the 4-position with good yields. researchgate.net

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligands, and reaction conditions. mdpi.com Research has shown that various palladium catalysts, such as Pd2(dba)3 combined with phosphine (B1218219) ligands like 2-(ditert-butylphosphino)-biphenyl (JohnPhos), are effective for these transformations. youtube.com The reaction mechanism generally proceeds through a catalytic cycle involving oxidative addition of the organic halide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. nih.govuni-muenchen.de

Table 1: Examples of Suzuki-Miyaura Coupling for Phthalazine Synthesis
Starting MaterialCoupling PartnerCatalyst/LigandProductYieldReference
1-Chloro-4-(4-methylpiperazin-1-yl)phthalazineArylboronic acidPd(PPh3)44-Aryl-1-(4-methylpiperazin-1-yl)phthalazineGood researchgate.net
1,4-DichlorophthalazineArylboronic acidPdCl2(dppf)1-Aryl-4-chlorophthalazineVariable nih.gov

C-H Borylation Strategies

Direct C-H activation and functionalization have emerged as a highly atom-economical and efficient approach in organic synthesis. researchgate.net C-H borylation, in particular, allows for the direct introduction of a boryl group onto a heteroaromatic core like phthalazine, which can then be further functionalized through subsequent cross-coupling reactions. nih.gov

Recent studies have demonstrated the atroposelective iridium-catalyzed C-H borylation of phthalazine heterobiaryls. nih.govnih.govacs.org By employing a chiral auxiliary, such as a menthyloxy group on the phthalazine ring, and an iridium catalyst, selective borylation at the 2-position of the carbocycle can be achieved. nih.govnih.govacs.org This methodology provides access to atropisomeric phthalazine derivatives with high stereoselectivity. nih.govnih.gov The resulting borylated phthalazines are valuable intermediates that can undergo further transformations, such as Suzuki-Miyaura coupling, to introduce additional diversity. nih.govnih.gov The choice of ligand is crucial for the success of these reactions, with 2-aminopyridine (B139424) being identified as a particularly effective ligand for the iridium-catalyzed borylation of certain phthalazine substrates. acs.org

Table 2: Iridium-Catalyzed C-H Borylation of Phthalazine Derivatives
SubstrateReagentCatalyst/LigandProductSelectivityReference
(+)-Menthyloxy-substituted phthalazine heterobiarylB2pin2[Ir(OMe)(COD)]2/2-aminopyridine(Ra)-2-Borylated phthalazine heterobiarylHigh nih.govacs.org
(-)-Menthyloxy-substituted phthalazine heterobiarylB2pin2[Ir(OMe)(COD)]2/2-aminopyridine(Sa)-2-Borylated phthalazine heterobiarylHigh nih.govacs.org

Green Chemistry Approaches (e.g., Ultrasonication-Assisted Synthesis, Metal-Free Catalysis)

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of phthalazine synthesis, ultrasonication and metal-free catalysis have emerged as promising green alternatives.

Ultrasonication-Assisted Synthesis: Ultrasound irradiation has been shown to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comtandfonline.commdpi.com This technique has been successfully applied to the synthesis of various phthalazine derivatives. mdpi.comtandfonline.comrcsi.science For example, the synthesis of novel 2-thiazolylphthalazine derivatives was efficiently achieved with high yields under ultrasound irradiation. mdpi.com Similarly, spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives have been synthesized in a one-pot, three-component reaction under ultrasonic conditions, demonstrating significant rate and yield enhancements over classical methods. mdpi.com The benefits of sonochemistry are attributed to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, thereby promoting the reaction. researchgate.net

Metal-Free Catalysis: The development of metal-free catalytic systems is a significant goal in green chemistry, as it avoids the use of potentially toxic and expensive heavy metals. rsc.orgresearchgate.net Light-driven, metal-free approaches have been developed for the synthesis of 1-aryl-phthalazines. scispace.comchemrxiv.org These methods often involve a domino reaction sequence, combining photochemical enolization with a Diels-Alder reaction, followed by deprotection and aromatization steps. scispace.com Such catalyst-free protocols offer a sustainable and efficient route to functionalized phthalazines under mild reaction conditions. scispace.comchemrxiv.org

Chiral Catalysis for Stereoselective Transformations

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. Chiral catalysis provides a powerful means to achieve stereoselective transformations. In the context of phthalazine chemistry, chiral catalysts have been employed to control the stereochemistry of reactions, leading to the formation of specific enantiomers or diastereomers. mdpi.com

An example of this is the atroposelective Ir-catalyzed C-H borylation of phthalazine heterobiaryls, where a chiral auxiliary on the substrate directs the stereochemical outcome of the borylation. nih.govnih.govacs.org While this is an example of substrate-controlled stereoselectivity, the development of chiral catalysts that can induce enantioselectivity in reactions involving prochiral phthalazine substrates is an active area of research. The synthesis of novel chiral organocatalysts, such as those based on a binaphthylazepine scaffold, highlights the ongoing efforts to develop new tools for asymmetric synthesis. mdpi.com

Regioselective Synthesis of 1-(Phenylmethoxy)phthalazine Derivatives

The regioselective synthesis of substituted phthalazines is crucial for controlling the properties and biological activity of the final molecule. The ability to selectively introduce a phenylmethoxy group at the C1 position is a key challenge.

One approach to achieve regioselectivity is through the careful choice of starting materials and reaction conditions. For example, starting with 1,4-dichlorophthalazine, a nucleophilic aromatic substitution reaction can be performed under controlled conditions to selectively replace one of the chlorine atoms. Subsequent reactions can then be carried out at the remaining chloro-substituted position. researchgate.net

Furthermore, directed C-H activation strategies can provide excellent regioselectivity. As discussed in the C-H borylation section, the presence of a directing group can guide the catalyst to a specific C-H bond, enabling its selective functionalization. nih.govnih.govacs.org

Development of Novel Methodologies for Introducing the Phenylmethoxy Moiety

While general methods for the synthesis of alkoxyphthalazines exist, the development of novel and efficient methodologies for the specific introduction of the phenylmethoxy group is an ongoing pursuit. One common strategy involves the nucleophilic substitution of a leaving group, such as a halogen, at the 1-position of the phthalazine ring with phenylmethoxide.

Recent research has focused on the chemoselective N-alkylation of phthalazinone derivatives, followed by further transformations. For example, the reaction of 4-benzylphthalazin-1(2H)-one with ethyl acrylate (B77674) can lead to the formation of an ester intermediate, which can then be converted to a hydrazide and subsequently coupled with other molecules. nih.gov While this example focuses on N-alkylation, similar strategies involving O-alkylation of a phthalazinone tautomer with a phenylmethoxy-containing electrophile could be envisioned.

Another potential avenue is the application of modern coupling reactions. For instance, a copper- or palladium-catalyzed coupling of a 1-halophthalazine with benzyl alcohol could be a direct route to 1-(phenylmethoxy)phthalazine. The development of such methods would offer a more direct and potentially more efficient alternative to traditional substitution reactions.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 1 Phenylmethoxy Phthalazine and Its Analogs

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR, ¹¹⁹Sn NMR for organometallic derivatives)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds by mapping the chemical environments of NMR-active nuclei.

¹H NMR Spectroscopy is used to identify the number and types of hydrogen atoms in a molecule. For 1-(phenylmethoxy)phthalazine, the proton spectrum is expected to show distinct signals for the phthalazine (B143731) core and the phenylmethoxy group. The protons on the benzo- part of the phthalazine ring (H-5 to H-8) would typically appear in the aromatic region (δ 7.5-8.5 ppm). The H-4 proton, being adjacent to the nitrogen atom and the ether linkage, would likely be shifted downfield. The benzylic methylene (B1212753) protons (-CH₂-) of the phenylmethoxy group would present a characteristic singlet around δ 5.5-6.0 ppm. The protons of the phenyl ring would appear in the δ 7.2-7.5 ppm range. For comparison, the parent phthalazine shows signals for its aromatic protons in a complex pattern between δ 7.9 and δ 9.5 ppm. chemicalbook.com

¹³C NMR Spectroscopy provides information about the carbon skeleton. The spectrum of 1-(phenylmethoxy)phthalazine is predicted to display 15 distinct carbon signals, consistent with its molecular formula C₁₅H₁₂N₂O. The carbon atoms of the phthalazine ring are expected to resonate at lower field due to the influence of the electronegative nitrogen atoms. The C-1 carbon, bonded to the oxygen, would be significantly deshielded, appearing around δ 160-165 ppm. The benzylic carbon would be found near δ 70 ppm.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons within the phthalazine and phenyl rings, while an HSQC spectrum would correlate each proton with its directly attached carbon atom.

¹¹⁹Sn NMR Spectroscopy is a specialized technique that would only be applicable if 1-(phenylmethoxy)phthalazine were used as a ligand to form an organotin (organometallic) complex. This technique provides valuable insights into the coordination environment and geometry around the tin atom in such derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-(Phenylmethoxy)phthalazine Predicted values are based on standard chemical shift increments and data from analogous structures like phthalazine and benzyl (B1604629) ethers.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy of 1-(phenylmethoxy)phthalazine would be expected to show several characteristic absorption bands. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C-H stretching of the benzylic methylene group would be observed in the 2850-2960 cm⁻¹ region. The most diagnostic peaks would be the C=N and C=C stretching vibrations of the phthalazine ring system, typically found in the 1450-1650 cm⁻¹ range. A strong band corresponding to the C-O-C asymmetric stretching of the ether linkage should be present around 1200-1250 cm⁻¹.

Raman Spectroscopy , which is sensitive to non-polar bonds, would complement the FTIR data. The symmetric vibrations of the aromatic rings would be particularly prominent in the Raman spectrum.

For the related compound phthalazine-1(2H)-one, characteristic FTIR peaks include N-H stretching and C=O stretching, which would be absent in 1-(phenylmethoxy)phthalazine, highlighting the utility of this technique in distinguishing between analogs.

Table 2: Expected Vibrational Frequencies (cm⁻¹) for 1-(Phenylmethoxy)phthalazine

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (EI-MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

For 1-(phenylmethoxy)phthalazine (C₁₅H₁₂N₂O), the exact monoisotopic mass is 236.09496 Da. uni.lu

Electron Ionization Mass Spectrometry (EI-MS) typically involves high-energy electron bombardment, leading to extensive fragmentation. The molecular ion peak (M⁺˙) at m/z 236 would be observed. A very prominent peak would be expected at m/z 91, corresponding to the stable tropylium (B1234903) cation ([C₇H₇]⁺), formed by the cleavage of the benzylic C-O bond. Another significant fragment could arise from the loss of the entire phenylmethoxy group, resulting in a phthalazinyl cation.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a softer ionization technique, ideal for observing the protonated molecule, [M+H]⁺. Predicted data suggests the [M+H]⁺ ion would be found at m/z 237.10224. uni.lu Other adducts, such as [M+Na]⁺ (m/z 259.08418) and [M+K]⁺ (m/z 275.05812), may also be detected depending on the solvent system used. uni.lu

Table 3: Predicted ESI-MS Data for 1-(Phenylmethoxy)phthalazine Source: PubChem. uni.lu

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of 1-(phenylmethoxy)phthalazine is expected to be dominated by π → π* transitions associated with its aromatic systems. The parent phthalazine molecule exhibits absorption bands in the UV region. nist.gov The extended conjugation provided by the phenylmethoxy group is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phthalazine. The spectrum would likely show complex absorption bands between 250 and 350 nm, characteristic of polycyclic aromatic heterocycles. Solvatochromic effects, where the absorption maxima shift with solvent polarity, could also be studied to understand the nature of the electronic transitions. researchgate.net

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions.

While no crystal structure for 1-(phenylmethoxy)phthalazine has been reported, analysis of related compounds provides valuable insight. For example, the crystal structure of 1-(1,2-dihydrophthalazin-1-ylidene)-2-[1-(thiophen-2-yl)ethylidene]hydrazine has been determined, revealing a nearly planar phthalazine ring system. researchgate.net It is expected that the phthalazine core of 1-(phenylmethoxy)phthalazine would also be largely planar. The analysis would reveal the torsion angles defining the orientation of the phenylmethoxy group relative to the phthalazine ring, which is crucial for understanding steric effects and conformational preferences.

Advanced Spectroscopic Techniques for Elucidating Conformational Landscapes

The flexible benzyloxy group in 1-(phenylmethoxy)phthalazine can adopt various conformations. Advanced spectroscopic techniques can be employed to study this conformational landscape. Variable-temperature (VT) NMR studies could reveal information about the energy barriers to rotation around the C-O and O-CH₂ bonds. If distinct conformers interconvert slowly on the NMR timescale at low temperatures, separate sets of signals may be observed.

Spectroscopic Investigations of Intermolecular Interactions

The nitrogen atoms in the phthalazine ring can act as hydrogen bond acceptors, and the aromatic rings can participate in π-π stacking interactions. Spectroscopic techniques can be used to study these non-covalent interactions, which govern the molecule's solid-state packing and its interactions with other molecules. Concentration-dependent ¹H NMR studies can indicate the presence of intermolecular interactions in solution, as these can cause shifts in the resonance frequencies. In the solid state, techniques like solid-state NMR (ssNMR) and FTIR can reveal changes in vibrational frequencies and chemical shifts that are indicative of specific interactions, such as hydrogen bonding or π-stacking. nih.gov Studies on similar heterocyclic systems often use fluorescence and UV-Vis spectroscopy to probe interactions with biomolecules like proteins or DNA. nih.govmdpi.com

Chemical Reactivity and Derivatization Strategies of 1 Phenylmethoxy Phthalazine

Transformations at the Phthalazine (B143731) Heterocycle

The phthalazine ring system, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is the primary site for several important chemical reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In the context of phthalazine derivatives, the introduction of substituents onto the aromatic ring can significantly influence the molecule's properties. The rate and regioselectivity of EAS reactions are governed by the electronic nature of the substituents already present on the benzene (B151609) ring. ijrar.org Activating groups increase the reaction rate and typically direct incoming electrophiles to the ortho and para positions, while deactivating groups slow down the reaction and favor meta substitution. ijrar.org

For the phthalazine ring system itself, direct electrophilic substitution can be challenging. ijrar.org However, the reactivity can be enhanced by prior chemical modifications. For instance, oxidation of the nitrogen atom in pyridine, a related N-heterocycle, to form the N-oxide, increases the electron density of the ring, making it more susceptible to electrophilic attack. ijrar.org A similar strategy could potentially be applied to the phthalazine core. The mechanism of EAS generally involves a two-step process where the electrophile first attacks the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a benzenonium ion. msu.edu This is followed by the rapid loss of a proton to restore aromaticity. msu.edu

Nucleophilic Additions and Substitutions

The phthalazine nucleus is susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms. This reactivity is exploited in the synthesis of various substituted phthalazine derivatives. For example, 4-benzyl-1-chlorophthalazine readily undergoes condensation reactions with a variety of nucleophiles, including amines and hydrazines, to yield the corresponding amino and hydrazino derivatives. nih.gov The reaction of 1-chlorophthalazine (B19308) derivatives with ambident nucleophiles has also been explored. nih.gov

Furthermore, the phthalazine system can participate in cyclization reactions. For instance, the reaction of a substituted phthalazine with hydrazine (B178648) hydrate (B1144303) can lead to the formation of new heterocyclic rings fused to the phthalazine core. fayoum.edu.eg The versatility of nucleophilic substitution is highlighted by the synthesis of a range of 4-benzyl-2-substituted phthalazin-1-one derivatives from 4-benzyl-1-chlorophthalazine. nih.gov

Oxidation and Reduction Pathways

The phthalazine ring can undergo both oxidation and reduction reactions. Enzymatic oxidation of phthalazine itself has been shown to yield 1-phthalazinone. nih.gov This transformation is catalyzed by enzymes like aldehyde oxidase. nih.govresearchgate.net The mechanism of this oxidation has been studied in detail and involves a multi-step process initiated by the nucleophilic attack of a hydroxyl group from the enzyme's molybdenum cofactor. researchgate.net

Reduction of the phthalazine system can also be achieved. While specific reduction pathways for 1-(phenylmethoxy)phthalazine are not extensively detailed in the provided context, the general principles of heterocyclic reduction would apply.

Chemical Modifications of the Phenylmethoxy Side Chain

The phenylmethoxy group offers additional sites for chemical manipulation, allowing for further diversification of the 1-(phenylmethoxy)phthalazine scaffold.

Cleavage and Re-functionalization of the Ether Linkage

The ether linkage in 1-(phenylmethoxy)phthalazine is a key functional group that can be cleaved under various conditions. The cleavage of ethers is a well-established chemical transformation. mdma.ch Acid-catalyzed cleavage of benzyl (B1604629) ethers, for example, can proceed through an SN1-type mechanism involving the formation of a stable benzyl carbocation. researchgate.net The presence of hydroxyl groups on the side chain can facilitate this cleavage. rsc.org In some cases, ether cleavage can be an anomalous process observed under specific conditions, such as electron impact in mass spectrometry. documentsdelivered.com Once cleaved, the resulting functional groups can be further modified to introduce new substituents. For instance, the reaction of a phthalazin-1-ol derivative with 3-bromopropyne in the presence of a base leads to the formation of a new ether linkage. nih.gov

Reactions on the Phenyl Ring (e.g., Electrophilic Aromatic Substitution, Metalation)

The phenyl ring of the phenylmethoxy group is susceptible to electrophilic aromatic substitution reactions, similar to the phthalazine's benzene ring. The directing effects of the benzyloxy group would influence the position of substitution on this phenyl ring. youtube.comyoutube.com This allows for the introduction of a wide range of functional groups onto the terminal phenyl ring, further expanding the chemical diversity of the derivatives.

Transformations at the Benzylic Carbon

The benzylic carbon of 1-(phenylmethoxy)phthalazine represents a key site for chemical manipulation, owing to its position adjacent to both an aromatic ring and an ether linkage. The reactivity of this position is influenced by the stability of the potential intermediates, such as radicals, cations, and anions, which are stabilized by resonance with the benzene ring. quizlet.com

Standard reactions targeting benzylic positions, such as radical bromination and oxidation, are foundational strategies for introducing functionality. masterorganicchemistry.comchemistrysteps.comlibretexts.org For instance, benzylic bromination, often achieved using N-bromosuccinimide (NBS) under radical initiation conditions, can convert the benzylic C-H bond to a C-Br bond. masterorganicchemistry.comchemistrysteps.comresearchgate.net This transformation is significant as the resulting benzyl bromide is a versatile intermediate for subsequent nucleophilic substitution reactions.

Table 1: Key Transformations at the Benzylic Carbon

TransformationReagents and ConditionsProduct TypePotential Applications
Radical BrominationN-Bromosuccinimide (NBS), light or heatBenzyl bromide derivativeIntermediate for nucleophilic substitution
OxidationPotassium permanganate (B83412) (KMnO₄) or Chromic acid (H₂CrO₄)Benzoic acid derivativeIntroduction of a carboxylic acid group

The oxidation of the benzylic carbon can lead to the formation of a carboxylic acid, a transformation typically carried out with strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. masterorganicchemistry.comresearchgate.netyoutube.com This reaction cleaves the benzyl group, yielding a phthalazinone derivative with a carboxylic acid function at the corresponding position, which can then be used in amide coupling reactions or other derivatizations.

Introduction of Complementary Heterocyclic Moieties (e.g., Triazole, Oxadiazole, Pyrazole)

The incorporation of additional heterocyclic rings, such as triazoles, oxadiazoles, and pyrazoles, onto the phthalazine framework is a widely employed strategy to enhance biological activity and modulate physicochemical properties. These moieties can be introduced through various synthetic approaches, often involving the construction of the heterocycle from a suitably functionalized phthalazine precursor.

1,2,3-Triazoles: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govyoutube.com To utilize this reaction, the 1-(phenylmethoxy)phthalazine scaffold would first need to be functionalized with either an azide (B81097) or a terminal alkyne. For example, conversion of the benzylic alcohol (obtained after debenzylation) to an azide, followed by reaction with a terminal alkyne, would yield the desired triazole-linked phthalazine. A one-pot, four-component condensation reaction of phthalhydrazide, an aromatic propargyloxy aldehyde, an active methylene (B1212753) compound, and an azide can also lead to the formation of complex triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives. nih.gov

1,3,4-Oxadiazoles: These heterocycles are commonly synthesized from the cyclization of diacylhydrazines or by the oxidative cyclization of acylhydrazones. nih.govresearchgate.net Starting from a phthalazine derivative bearing a carboxylic acid hydrazide, reaction with a carboxylic acid or its derivative in the presence of a dehydrating agent can yield the corresponding 1,3,4-oxadiazole. Alternatively, a phthalazine aldehyde or ketone could be converted to its acylhydrazone, which can then be cyclized.

Pyrazoles: Pyrazoles are typically synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.gov To append a pyrazole (B372694) ring to the 1-(phenylmethoxy)phthalazine structure, one could envision a strategy where either the phthalazine moiety is attached to the 1,3-dicarbonyl component or to the hydrazine reagent prior to the cyclization step. For instance, a Knoevenagel condensation between a phthalazine aldehyde and an active methylene compound can generate a suitable precursor for pyrazole formation.

Synthesis of Hybrid Compounds and Macrocycles

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, has emerged as a powerful strategy in drug discovery. mdpi.com 1-(Phenylmethoxy)phthalazine can serve as a versatile building block for the creation of such hybrid compounds. For example, coupling reactions such as the Ullmann condensation or Sonogashira coupling can be employed to link the phthalazine core to other molecular fragments through ether, amine, or carbon-carbon bonds. wikipedia.orgwikipedia.orgmdpi.combeilstein-journals.org

The synthesis of macrocycles incorporating the phthalazine unit is another area of interest, driven by the unique conformational constraints and potential for enhanced target binding that such structures can offer. Macrocyclization can be achieved through reactions that form a ring by connecting two reactive ends of a linear precursor. For instance, a di-functionalized phthalazine derivative could undergo an intramolecular coupling reaction to form a macrocyclic ether, amide, or other linkages. While specific examples starting from 1-(phenylmethoxy)phthalazine are not prevalent in the literature, the general principles of macrocycle synthesis can be applied. High molecular weight poly(phthalazinone ether)s have been synthesized via Ullmann C-N and C-O condensation reactions, demonstrating the feasibility of forming extended structures based on the phthalazine core. researchgate.net

Computational Chemistry and Theoretical Studies on 1 Phenylmethoxy Phthalazine Systems

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide deep insights into the electronic structure, stability, and reactivity of chemical compounds. However, no specific studies employing these methods on 1-(phenylmethoxy)phthalazine have been found in the surveyed literature.

Electronic Structure Analysis (HOMO-LUMO Energy Levels)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's chemical reactivity, kinetic stability, and electronic transitions. The energy gap between HOMO and LUMO levels is a key indicator of molecular stability. For 1-(phenylmethoxy)phthalazine, there is no published data detailing its HOMO-LUMO energy levels or the corresponding energy gap.

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization aims to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy state on the potential energy surface. Conformational analysis further explores the different spatial arrangements (conformers) of a molecule and their relative energies. While computational studies on other phthalazine (B143731) derivatives have been performed, specific optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and a detailed conformational landscape for 1-(phenylmethoxy)phthalazine are not documented.

Reaction Pathway and Transition State Calculations

Theoretical calculations can elucidate the mechanisms of chemical reactions by mapping the potential energy surface, identifying transition states, and calculating activation energies. Such studies are invaluable for understanding how a molecule like 1-(phenylmethoxy)phthalazine might be synthesized or how it might interact with other molecules. Regrettably, no reaction pathway or transition state calculations specific to this compound have been reported.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for studying the behavior of molecules over time, including their conformational flexibility and interactions with their environment.

Solvent Effects on Molecular Structure and Reactivity

The surrounding solvent can significantly influence the structure, stability, and reactivity of a molecule. Computational models can simulate these solvent effects, providing a more realistic picture of the molecule's behavior in solution. However, studies detailing the influence of different solvents on the properties of 1-(phenylmethoxy)phthalazine are currently absent from the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the mathematical relationship between the structural attributes of chemical compounds and their biological activities or properties. neovarsity.org The fundamental tenet of QSAR is that the variations in the structural or physicochemical properties of molecules are responsible for the changes in their biological or chemical effects. neovarsity.org By establishing these relationships, QSAR models can be instrumental in designing new compounds with enhanced activities and in predicting the properties of novel molecules before their synthesis. drugdesign.org

The development of a robust QSAR model follows a structured workflow that includes data preparation, calculation of molecular descriptors, feature selection, model generation, and rigorous validation. neovarsity.org Molecular descriptors are numerical values that characterize the properties of a molecule, such as its lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors. mdpi.comwindows.net These descriptors are then correlated with the biological activity of interest using various statistical methods, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and neural networks. neovarsity.orgsemanticscholar.org

The ultimate goal of QSAR in the context of drug design is to provide insights that can guide the chemical modification of a lead compound to improve its desired properties. neovarsity.org For instance, if a QSAR model indicates that a lower logP value is associated with higher activity, medicinal chemists can focus on synthesizing analogs with increased hydrophilicity.

While specific QSAR studies focused solely on 1-(phenylmethoxy)phthalazine are not extensively detailed in the provided search results, the principles of QSAR are broadly applicable to phthalazine derivatives. For example, studies on other phthalazine series have successfully employed QSAR to guide the design of potent agents. nih.govnih.gov These studies underscore the utility of QSAR in understanding structure-activity relationships within the broader phthalazine class of compounds.

A hypothetical QSAR study on a series of 1-(phenylmethoxy)phthalazine analogs might involve the descriptors and findings summarized in the table below.

DescriptorDefinitionPotential Impact on Activity
cLogPCalculated Logarithm of the Octanol/Water Partition CoefficientModulates lipophilicity, which can influence cell membrane permeability and target engagement.
Molecular Weight (MW)The sum of the atomic weights of all atoms in a molecule.Can affect diffusion and overall size, potentially influencing binding pocket accessibility.
Topological Polar Surface Area (TPSA)The sum of the surface areas of polar atoms in a molecule.Relates to hydrogen bonding potential and can impact solubility and membrane transport. mdpi.com
Number of Rotatable BondsThe count of bonds that allow free rotation around them.Influences conformational flexibility, which can be critical for optimal binding to a biological target.
Hydrogen Bond Donors/AcceptorsCount of atoms that can donate or accept a hydrogen bond.Crucial for specific interactions with biological targets.

In Silico Prediction of Molecular Interactions and Binding Affinity (e.g., Molecular Docking)

Molecular docking is a powerful in silico technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. windows.net This computational method is widely used in drug discovery to understand how a potential drug molecule (ligand) interacts with its biological target, which is typically a protein or a nucleic acid. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and then using a scoring function to estimate the binding affinity for each pose. windows.net A lower docking score generally indicates a more favorable binding interaction. plos.org

The insights gained from molecular docking can be invaluable for lead optimization. By visualizing the predicted binding mode, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the stability of the ligand-target complex. nih.gov This knowledge can then be used to design new molecules with improved binding affinity and selectivity.

In the context of phthalazine derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action. For instance, docking studies have been used to predict the binding of phthalazine derivatives to the active site of various enzymes and receptors, providing a structural basis for their observed biological activities. nih.govnih.gov

A hypothetical molecular docking study of 1-(phenylmethoxy)phthalazine against a target protein might yield the results summarized in the following table.

ParameterDescriptionExample Finding for 1-(Phenylmethoxy)phthalazine
Binding Affinity (kcal/mol)An estimation of the strength of the interaction between the ligand and the target.-8.5 kcal/mol
Hydrogen Bond InteractionsFormation of hydrogen bonds between the ligand and specific amino acid residues in the target's binding site.The nitrogen atoms of the phthalazine ring may act as hydrogen bond acceptors.
Hydrophobic InteractionsInteractions between nonpolar regions of the ligand and the target.The phenyl and benzyloxy groups can engage in hydrophobic interactions with nonpolar amino acid residues.
Pi-Pi StackingAttractive, noncovalent interactions between aromatic rings.The phthalazine and phenyl rings can participate in pi-pi stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.
Key Interacting ResiduesSpecific amino acid residues in the target protein that form significant interactions with the ligand.Could include residues that form hydrogen bonds or are involved in extensive hydrophobic contacts.

Theoretical Investigations of Spectroscopic Properties

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are frequently employed to predict and understand the spectroscopic properties of molecules. ias.ac.in These computational methods can provide valuable insights into the electronic structure and behavior of a compound, which can then be correlated with experimental spectroscopic data. ias.ac.inresearchgate.net

For a molecule like 1-(phenylmethoxy)phthalazine, theoretical investigations can be used to predict various spectroscopic properties, including its electronic absorption spectrum (UV-Vis), vibrational frequencies (FT-IR), and nuclear magnetic resonance (NMR) chemical shifts. ias.ac.in By comparing the theoretically calculated spectra with the experimentally obtained ones, researchers can confirm the structure of the synthesized compound and gain a deeper understanding of its electronic and geometric properties. ias.ac.in

For example, DFT calculations can be used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is related to the electronic absorption properties of the molecule. A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of maximum absorption in the UV-Vis spectrum.

A summary of the types of theoretical spectroscopic data that can be generated for 1-(phenylmethoxy)phthalazine is presented in the table below.

Spectroscopic PropertyTheoretical MethodInformation Obtained
UV-Vis AbsorptionTime-Dependent Density Functional Theory (TD-DFT)Predicts the electronic transition energies and corresponding absorption wavelengths (λmax). ias.ac.in
Infrared (IR) FrequenciesDensity Functional Theory (DFT)Calculates the vibrational modes of the molecule, which correspond to the peaks in the IR spectrum. ias.ac.in
Nuclear Magnetic Resonance (NMR) Chemical ShiftsGauge-Independent Atomic Orbital (GIAO) method within DFTPredicts the 1H and 13C NMR chemical shifts, aiding in structural elucidation. ias.ac.in
HOMO-LUMO EnergiesDensity Functional Theory (DFT)Provides insights into the electronic structure, reactivity, and electronic transition properties of the molecule. ias.ac.in

Mechanistic Investigations of Chemical Processes Involving 1 Phenylmethoxy Phthalazine and Its Derivatives

Elucidation of Reaction Mechanisms in Novel Synthetic Routes

The synthesis of the phthalazine (B143731) core and its derivatives often involves cyclization reactions where the mechanism dictates the final structure. The formation of the phthalazine ring system can be approached through different pathways, with the choice of reagents and conditions playing a critical role in directing the outcome.

One key mechanistic aspect is the competition between different cyclization pathways. For instance, the reaction of precursors like isobenzofuran-1,3-diones with hydrazine (B178648) can lead to either N-aminophthalimides through a 5-exo cyclization or phthalazine-1,4-diones via a 6-endo cyclization. mdpi.com Studies have shown that the 5-exo pathway to form N-aminophthalimides is kinetically favored, especially at lower temperatures. mdpi.com In contrast, the formation of the thermodynamically more stable phthalazine-1,4-dione structure through the 6-endo pathway is favored under reflux conditions. mdpi.com

Another common strategy for elaborating phthalazine derivatives involves the use of a pre-formed phthalazinone core, which is then functionalized. For example, the synthesis of various peptide-like derivatives starts from 4-benzyl-2H-phthalazin-1-one. nih.govnih.gov A key step in these multi-step syntheses is the azide (B81097) coupling method, a well-established technique in peptide chemistry that proceeds through an acyl azide intermediate. This method is favored because it minimizes racemization. nih.gov The general mechanism involves the conversion of a hydrazide into a reactive acyl azide using a nitrous acid source (e.g., NaNO₂/HCl) at low temperatures. nih.govnih.gov The azide then reacts with an amine nucleophile to form the new amide bond, releasing hydrazoic acid.

A different synthetic approach involves building the phthalazine ring from a substituted benzene (B151609) precursor. A sequence starting from 2-bromobenzaldehyde (B122850) acetals involves ortho-lithiation followed by formylation to introduce the second aldehyde group necessary for cyclization. researchgate.net The subsequent deprotection of the acetals yields the dialdehyde, which undergoes a condensative cyclization with hydrazine to furnish the final phthalazine product in good yields. researchgate.net This method highlights a mechanism based on directed ortho-metalation, where a functional group directs deprotonation to an adjacent position.

Catalytic Mechanism Studies (e.g., Ir-catalyzed C-H Borylation Mechanisms)

Catalytic C-H functionalization represents a powerful tool for modifying complex molecules. The iridium-catalyzed C-H borylation of phthalazine derivatives has been investigated to understand its regioselectivity and stereoselectivity. nih.govnih.govacs.org These reactions provide a direct route to borylated heterobiaryls, which are valuable synthetic intermediates. nih.gov

The generally accepted mechanism for iridium-catalyzed C-H borylation involves a catalytic cycle operating between Ir(III) and Ir(V) oxidation states. illinois.edu The cycle is initiated by the reaction of an Ir(I) precatalyst with a diboron (B99234) reagent (like B₂pin₂) to form an Ir(III)-bis(boryl) species. This complex can then undergo oxidative addition into a C-H bond of the substrate, forming an Ir(V)-hydrido-silyl-aryl intermediate. Reductive elimination then releases the borylated product and regenerates an Ir(III) species, which can re-enter the catalytic cycle. illinois.edu

In the specific case of atroposelective C-H borylation of heterobiaryls containing a phthalazine unit, a chiral auxiliary on the phthalazine ring, such as a (+)- or (–)-menthyloxy group, is used to control the stereochemistry. nih.govnih.govacs.org An efficient catalyst system for this transformation is [Ir(OMe)(COD)]₂ combined with 2-aminopyridine (B139424) as a ligand. nih.govacs.org The study of various ligands revealed that 2-aminopyridine provided superior yield and selectivity for the desired regioisomer. nih.gov The mechanism of stereochemical control in this system is substrate-based, where the configuration of the chiral menthyloxy group dictates the configuration of the resulting biaryl axis, overriding any influence from chiral diboron reagents. acs.org For example, a (+)-menthyloxy substituent consistently leads to the (Rₐ)-atropisomer, while a (–)-menthyloxy group yields the (Sₐ)-atropisomer. nih.gov

Photoinduced Electron Transfer and Photochemical Reaction Mechanisms

Photochemical reactions, particularly those involving photoinduced electron transfer (PET), offer mild and unique pathways for chemical transformations. researchgate.net PET is a process where an electron is transferred between a photoexcited molecule (the donor or acceptor) and a ground-state molecule. youtube.comcapes.gov.br This transfer can be oxidative or reductive, leading to the formation of a radical ion pair. youtube.com The feasibility of a PET process is governed by thermodynamics, often estimated by the Rehm-Weller equation, which considers the excitation energy of the photosensitizer and the redox potentials of the donor and acceptor. youtube.com

While specific PET studies on 1-(phenylmethoxy)phthalazine are not widely reported, the photochemical behavior of the broader phthalazine class has been explored. A notable example is the synthesis of phthalazine derivatives through a visible-light-mediated photoredox catalytic cascade reaction. researchgate.net This process initiates with a radical hydroamination followed by a radical Smiles rearrangement. The mechanism likely involves the excitation of a photoredox catalyst (e.g., a ruthenium complex, although metal-free alternatives are sought) which then engages in an electron transfer with the starting material, an ortho-alkynylsulfonohydrazone. researchgate.net This generates a radical intermediate that triggers the cascade, ultimately leading to the formation of the phthalazine ring system under mild conditions. researchgate.net Such photochemical methods are advantageous as they often avoid the need for harsh reagents and high temperatures. researchgate.net

The fundamental mechanism of PET involves either the transfer of an electron from the singly occupied molecular orbital (SOMO) of the excited donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor (photo-reduction) or from the highest occupied molecular orbital (HOMO) of the donor to the lower-lying SOMO of the excited acceptor (photo-oxidation). youtube.com The resulting radical ions can then undergo further reactions to form the final products. youtube.com

Stereochemical Control Mechanisms in Asymmetric Syntheses

Achieving stereochemical control is a central goal in modern organic synthesis, particularly for producing enantiomerically pure compounds for pharmaceutical applications. For phthalazine derivatives, several asymmetric methods have been developed that rely on distinct mechanistic principles for controlling stereochemistry.

One powerful strategy is anion-binding catalysis, which has been successfully applied to the asymmetric dearomatization of phthalazines. acs.orgresearchgate.netus.es This mechanism involves the in situ generation of an N-acylphthalazinium chloride from the phthalazine substrate and an acyl chloride. acs.orgus.es A chiral thiourea (B124793) organocatalyst, acting as a hydrogen-bond donor, binds to the chloride anion. researchgate.net This creates a chiral ion-pair complex, which effectively shields one face of the reactive phthalazinium cation. The subsequent nucleophilic attack by a silyl (B83357) ketene (B1206846) acetal (B89532) occurs on the exposed face, leading to the formation of 1,2-dihydrophthalazines with high enantioselectivity. acs.orgresearchgate.net The stereochemical outcome is therefore controlled by the chiral environment created by the catalyst-anion complex.

A second, distinct mechanism for stereocontrol is substrate-controlled synthesis, as seen in the atroposelective Ir-catalyzed C-H borylation discussed previously. nih.govnih.govacs.org In this case, the source of chirality is not an external catalyst ligand but a chiral auxiliary covalently attached to the substrate. The (−)-menthyloxy or (+)-menthyloxy group on the phthalazine ring directs the iridium catalyst to a specific face of the molecule during the C-H activation step. nih.gov This facial bias, dictated by the steric and electronic properties of the auxiliary, results in the selective formation of one atropisomer over the other. nih.govacs.org This method is notable because it achieves high stereoselectivity even with an achiral diboron reagent like B₂pin₂, demonstrating that the stereochemical information resides entirely within the substrate. acs.org

Advanced Research Applications of 1 Phenylmethoxy Phthalazine Scaffolds

Design and Development of Ligands for Organometallic Catalysis

While direct research on 1-(phenylmethoxy)phthalazine as a ligand for organometallic catalysis is not extensively documented in the provided search results, the broader class of phthalazine (B143731) derivatives has shown promise in this area. The nitrogen atoms within the phthalazine ring system possess lone pairs of electrons that can coordinate with metal centers, forming stable organometallic complexes. The phenylmethoxy group can be strategically modified to influence the steric and electronic environment around the metal, thereby tuning the catalytic activity and selectivity of the resulting complex. The development of phthalazine-based ligands is an active area of research with potential applications in various catalytic transformations, such as cross-coupling reactions and hydrogenations.

Exploration in Functional Materials Science (e.g., Non-Linear Optical Materials)

The realm of functional materials science has seen the exploration of various organic molecules for their unique properties, with a particular focus on non-linear optical (NLO) materials. acrhem.orgrsc.orgpurdue.edu Phthalocyanines, which share structural similarities with the broader class of nitrogen-containing heterocyclic compounds to which 1-(phenylmethoxy)phthalazine belongs, have been extensively studied for their NLO properties. acrhem.orgfrontiersin.orgnih.gov These properties arise from the delocalized π-electron systems within their molecular structure, which can interact with intense electromagnetic fields from lasers. acrhem.org

Research has shown that phthalocyanines exhibit strong third-order NLO responses, making them suitable for applications in optical limiting and all-optical switching. acrhem.orgfrontiersin.orgnih.gov The NLO properties can be tuned by modifying the molecular structure, such as by introducing different metal centers or peripheral substituents. acrhem.org For instance, studies on Tetra tert-butyl phthalocyanine (B1677752) and Zinc tetra tert-butyl phthalocyanine have demonstrated their potential for low-power optical limiting. acrhem.org Similarly, the investigation of 3,4,5-trimethoxy phenyl substituted non-aqueous phthalocyanines has revealed their significant NLO coefficients and two-photon absorption cross-sections. frontiersin.orgnih.gov

While direct studies on the NLO properties of 1-(phenylmethoxy)phthalazine are not specified, its π-conjugated system suggests potential for similar applications. The ability to form thin films, for example by doping in Polymethylmethacrylate (PMMA), is a crucial aspect for the fabrication of NLO devices. acrhem.org The exploration of organic-inorganic metal halides (OIMHs) has also opened new avenues for NLO materials, where organic cations like phenazine (B1670421) contribute to the non-centrosymmetric structures required for second-harmonic generation. rsc.org

Table 1: Non-Linear Optical Properties of Related Compounds

Compound/Material ClassObserved NLO PropertyPotential Application
Tetra tert-butyl phthalocyanineThird-order nonlinearity, nonlinear refractionLow power optical limiting acrhem.org
Zinc tetra tert-butyl phthalocyanineThird-order nonlinearity, nonlinear refractionLow power optical limiting acrhem.org
3,4,5-Trimethoxy Phenyl Substituted PhthalocyaninesTwo-photon absorption, nonlinear refractionPhotonic applications frontiersin.orgnih.gov
Phenazine-based Organic-Inorganic Metal HalidesSecond-harmonic generationAdvanced optoelectronics rsc.org

This table is generated based on data from the text and is for illustrative purposes.

Molecular Probes for Biochemical Pathway Elucidation (e.g., Enzyme Target Identification)

The identification of protein targets for bioactive small molecules is a critical step in drug discovery and understanding biological processes. nih.govprinceton.edufrontiersin.org The 1-(phenylmethoxy)phthalazine scaffold can serve as a core structure for the design of molecular probes aimed at elucidating biochemical pathways. These probes can be designed to interact with specific enzymes or proteins, allowing for their identification and the study of their function. nih.gov

Label-free target identification methods have emerged as powerful techniques that avoid the chemical modification of the bioactive compound. nih.govyoutube.com Techniques such as thermal proteome profiling (TPP) and stability of proteins from rates of oxidation (SPROX) rely on the principle that the binding of a ligand can alter the thermal or chemical denaturation profile of its target protein. youtube.com

Protein-Ligand Interaction Studies

Understanding the interactions between a ligand and its protein target is fundamental to medicinal chemistry. nih.govnih.gov The 1-(phenylmethoxy)phthalazine scaffold provides a framework that can be elaborated with various functional groups to optimize binding affinity and selectivity for a particular protein. nih.gov Spectroscopic techniques like fluorescence spectroscopy and circular dichroism can be employed to study these interactions. nih.gov For example, the interaction of phthalimide (B116566) derivatives with plasma proteins has been investigated to understand their pharmacokinetic properties. nih.gov Molecular docking simulations can further provide insights into the binding modes and key interactions at the molecular level. nih.govnih.gov

Modulation of Specific Enzymatic Activities

Phthalazine derivatives have been shown to modulate the activity of various enzymes, making them an interesting class of compounds for therapeutic development. nih.gov For instance, certain phthalazine derivatives have been identified as inhibitors of the cGMP-inhibited phosphodiesterase (PDE). nih.gov Furthermore, derivatives of 4-Benzyl-2H-phthalazin-1-one have been synthesized and evaluated for their potential as anti-breast cancer agents through the inhibition of the epidermal growth factor receptor (EGFR). nih.gov These studies highlight the potential of the phthalazine scaffold in the development of potent and selective enzyme inhibitors. The introduction of the phenylmethoxy group can influence the pharmacokinetic and pharmacodynamic properties of these inhibitors.

Table 2: Examples of Phthalazine Derivatives with Enzymatic Activity

Phthalazine DerivativeTarget Enzyme/PathwayReported Biological Activity
MY5445cGMP-inhibited phosphodiesterase (PDE)PDE inhibitor nih.gov
ZopolrestatAldose reductasePotential for preventing diabetic complications nih.gov
Vatalanib (PTK787)VEGFR-2Antitumor activity nih.gov
Derivatives of 4-Benzyl-2H-phthalazin-1-oneEpidermal Growth Factor Receptor (EGFR)Anti-breast cancer activity nih.gov

This table is generated based on data from the text and is for illustrative purposes.

Development of Novel Chemical Sensors and Imaging Agents

The development of novel chemical sensors and imaging agents is crucial for diagnostics and monitoring biological processes. Phthalocyanine and naphthalocyanine-based nanoagents, which are structurally related to phthalazines, have garnered attention as contrast agents for photoacoustic (PA) imaging. nih.gov Their strong absorption in the near-infrared region allows for deep tissue imaging. nih.gov The versatility of the phthalazine scaffold allows for the incorporation of functionalities that could enable it to act as a sensor for specific analytes or as a targeted imaging agent. While direct evidence for 1-(phenylmethoxy)phthalazine in these applications is not prominent in the search results, the foundational properties of the phthalazine ring system suggest its potential in this area.

Structural Scaffolds for Investigating Molecular Recognition Phenomena

Molecular recognition is a fundamental process in biology, governing interactions between molecules like proteins and ligands. nih.gov The 1-(phenylmethoxy)phthalazine scaffold can serve as a rigid framework for constructing molecules designed to study these recognition events. nih.gov By systematically modifying the substituents on the phthalazine core, researchers can probe the specific interactions that contribute to binding affinity and selectivity. The defined three-dimensional structure of the scaffold provides a stable platform for presenting functional groups in a precise orientation, facilitating the study of structure-activity relationships. This approach is valuable in designing molecules that can recognize and bind to specific biological targets with high precision. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.